3-Fluoroisoquinolin-6-ol
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Overview
Description
3-Fluoroisoquinolin-6-ol is a fluorinated isoquinoline derivative with the molecular formula C₉H₆FNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of isoquinolin-6-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production of 3-Fluoroisoquinolin-6-ol may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions is critical to achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Scientific Research Applications
3-Fluoroisoquinolin-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with biological molecules. This interaction can inhibit enzymes or receptors, leading to various biological effects . For example, fluorinated isoquinolines have been shown to inhibit bacterial DNA-gyrase, making them potential antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroisoquinolin-3-ol
- 6-Fluoro-3(2H)-isoquinolinone
- 6-Fluoro-2H-isoquinolin-3-one
Uniqueness
3-Fluoroisoquinolin-6-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated isoquinolines, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-fluoroisoquinolin-6-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H |
InChI Key |
QGURIOHXZSRGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1O)F |
Origin of Product |
United States |
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